(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate
Beschreibung
Eigenschaften
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c1-4-30-22(27)18-12(2)19(23(28)29-3)34-21(18)25-9-14(8-24)20-26-15(10-33-20)13-5-6-16-17(7-13)32-11-31-16/h5-7,9-10,25H,4,11H2,1-3H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTDIAZAASSHFE-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a thiophene moiety, and a benzo[d][1,3]dioxole structure, which contribute to its unique chemical properties. The presence of these heterocycles suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄O₄S₂
- Molecular Weight : 398.49 g/mol
- Antioxidant Activity : Compounds containing thiazole and thiophene rings have been reported to exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may play a role in preventing neurodegenerative diseases .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, thiazole derivatives have shown effectiveness as monoamine oxidase (MAO) inhibitors, which are relevant for treating conditions like depression and Parkinson's disease .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of multiple functional groups enhances the likelihood of interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activities associated with thiazole and thiophene derivatives:
- A study focusing on thiazole derivatives indicated that modifications at the C4 position significantly enhanced MAO-B inhibitory activity. This suggests that structural variations in compounds similar to this compound could lead to improved pharmacological profiles .
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative A | MAO-B Inhibition | |
| Thiazole Derivative B | Antimicrobial | |
| Thiazole Derivative C | Antioxidant |
In Vitro and In Vivo Studies
Recent research has highlighted the importance of in vitro studies for assessing the biological activity of novel compounds:
- In Vitro Studies : Testing on cell lines has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of these compounds. Results indicate promising outcomes in reducing tumor sizes and improving survival rates in treated groups .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Thiophene Cores
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one (Compound 4 in )
- Structure : Features a thiazol-4(5H)-one core with a benzylidene substituent at position 5 and a methylthio group at position 2.
- Key Differences: Lacks the cyanovinyl bridge, benzo[d][1,3]dioxol moiety, and thiophene dicarboxylate esters present in the target compound.
- Synthesis : Prepared via methylation of (Z)-5-benzylidene-2-thioxothiazolidin-4-one using iodomethane, differing from the target compound’s likely multi-step condensation and esterification .
Compound 74 ()
- Structure : Contains a benzo[d][1,3]dioxol-5-yl group linked to a thiazol-2-yl moiety via a cyclopropane-carboxamide bridge.
- Key Differences: Replaces the cyanovinyl-thiophene dicarboxylate system with a cyclopropane-carboxamide group. The presence of a pyrrolidin-1-yl benzoyl group may enhance solubility compared to the target compound’s ester groups .
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) Substituted Acids ()
- Structure: Includes a nitrobenzylidene-thiazolone scaffold with amino-linked carboxylic acids.
- Key Differences : The nitro group (electron-withdrawing) contrasts with the electron-rich benzo[d][1,3]dioxol group in the target compound. This substitution may alter binding affinity in biological systems .
Physical and Chemical Properties
| Property | Target Compound | Analogues |
|---|---|---|
| Core Structure | Thiophene-2,4-dicarboxylate with thiazole linkage | Thiazol-4(5H)-one, 4-thiazolidinone |
| Key Substituents | Benzo[d][1,3]dioxol, cyanovinyl, esters | Nitrobenzylidene, methylthio, cyclopropane |
| Lipophilicity | High (due to esters) | Variable (lower in carboxylic acid derivatives) |
| Synthetic Complexity | High (multi-step condensation/esterification) | Moderate (single-step alkylation or condensation) |
Q & A
Q. How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
- Utilize a stepwise synthesis approach, starting with condensation of the thiazole and thiophene precursors. Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) can enhance coupling efficiency during critical steps like cyanovinyl group formation .
- Purify intermediates via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials .
- Monitor reaction progress using TLC or HPLC to identify optimal termination points, minimizing side-product formation .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm stereochemistry (Z-configuration) via NOESY correlations, particularly between the cyanovinyl and thiazole protons .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution ESI-MS .
- X-ray crystallography : Resolve crystal structure to verify spatial arrangement of substituents, critical for SAR studies .
Q. How can researchers confirm the Z-configuration of the cyanovinyl group?
Methodological Answer:
- Use UV-Vis spectroscopy : Compare λmax values with known (Z)-isomer standards; hypsochromic shifts indicate Z-configuration due to reduced conjugation .
- NOESY NMR : Detect spatial proximity between the thiazole’s benzo[d][1,3]dioxol group and the cyanovinyl proton .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify substituents : Synthesize analogs with variations in the thiazole (e.g., replacing benzo[d][1,3]dioxol with fluorophenyl) or thiophene (e.g., ester group alkyl chain length) .
- Biological assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) to correlate structural changes with inhibitory potency .
- Computational docking : Map steric and electronic interactions of analogs with target binding pockets to rationalize activity trends .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Control variables like cell line origin (e.g., HeLa vs. MCF-7), serum concentration, and incubation time to reduce variability .
- Dose-response validation : Perform IC50 determinations in triplicate and compare with published data using statistical models (e.g., ANOVA) .
- Check metabolite interference : Use HPLC to verify compound stability in assay media, as degradation products may skew results .
Q. What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions between the compound’s thiazole-thiophene core and kinase ATP-binding sites .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hinge-region lysines) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs, guiding prioritization for synthesis .
Q. How to assess chemical stability under physiological conditions?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC .
- Identify degradation pathways : Use LC-MS to characterize hydrolytic products (e.g., ester cleavage to carboxylic acids) .
- Protect labile groups : Introduce steric hindrance (e.g., bulkier ethyl esters) to slow hydrolysis .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins; quantify target stabilization via Western blot .
- Kinase inhibition profiling : Use a panel of 100+ kinases to identify off-target effects and confirm selectivity .
- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., EGFR) and compare compound efficacy to wild-type controls .
Q. How to address low solubility in in vitro assays?
Methodological Answer:
- Co-solvent systems : Dissolve the compound in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
- Prodrug design : Synthesize phosphate esters of the carboxylate groups, improving solubility for in vivo studies .
Q. What strategies mitigate toxicity in preclinical models?
Methodological Answer:
- MTT assays : Screen for cytotoxicity in normal cell lines (e.g., HEK293) to establish therapeutic indices .
- Metabolomics profiling : Use LC-MS to identify toxic metabolites (e.g., reactive cyanide from cyanovinyl cleavage) and modify labile groups .
- In vivo tolerability : Administer escalating doses in rodent models, monitoring liver/kidney function via ALT, AST, and creatinine levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
